molecular formula C6H14ClNO5 B13714531 6-Amino-6-deoxy-D-glucopyranose, hydrochloride

6-Amino-6-deoxy-D-glucopyranose, hydrochloride

Cat. No.: B13714531
M. Wt: 215.63 g/mol
InChI Key: GHQIWWAEPCTDEU-BMZZJELJSA-N
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Description

6-Amino-6-deoxy-D-glucopyranose, hydrochloride (CAS 4460-60-0) is a monosaccharide derivative where the hydroxyl group at the C6 position of D-glucose is replaced by an amino group, forming a hydrochloride salt. Its molecular formula is C₆H₁₃NO₅·ClH (MW 215.63), and it appears as a white crystalline solid with a melting point of 170–175°C (decomposition) . The compound is water-soluble and primarily used in medicinal chemistry, particularly as a precursor for synthesizing alkylating agents like nitrogen mustards in oncology research . Safety data indicate skin/eye irritation (H315, H319) and respiratory tract irritation (H335) risks .

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

GHQIWWAEPCTDEU-BMZZJELJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via 3,4-Di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose Intermediate

One classical and well-documented synthetic route involves the use of 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (compound 3) as a key intermediate. This method was reported by Nagabhushan et al. (1970).

Key Steps:

  • Formation of the Glycal Intermediate (3): Starting from suitably protected glucopyranose derivatives, the 6-O-p-tolylsulfonyl group is introduced to activate the C-6 position for nucleophilic substitution.

  • Nitrosyl Chloride Addition: The glycal 3 is treated with two equivalents of nitrosyl chloride at 0°C for 3 hours, yielding the nitrosyl chloride adduct (compound 4) in high yield. This intermediate contains a 2-oximino group and preserves the p-tolylsulfonyl group at C-6.

  • Glycosidation: The nitrosyl chloride adduct 4 undergoes condensation with alcohols or phenols to form α-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-D-arabino-hexopyranose.

  • Conversion to Glucosides: The oximino glycosides are converted to α-glucoside derivatives via ketoglycosides, involving reduction steps with borohydride reagents.

  • Azide Displacement and Reduction: The p-tolylsulfonyl group at C-6 is replaced by azide ion, followed by catalytic hydrogenation to reduce the azido group to the amino group.

  • Deprotection and Hydrochloride Formation: Finally, O-deacetylation and isolation as the hydrochloride salt yield 6-amino-6-deoxy-α-D-glucopyranose hydrochloride.

Reaction Scheme Summary:

Step Reagents/Conditions Product/Intermediate Yield/Notes
1 Starting protected glucopyranose → tosylation 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose (3) Established literature method
2 Nitrosyl chloride (2 eq), 0°C, 3 h Nitrosyl chloride adduct (4) High yield
3 Alcohol/phenol condensation α-Glycosides of 2-oximino derivative Stereospecific α-configuration
4 Reduction (borohydride) α-Glucoside ketoglycosides Efficient conversion
5 Azide displacement, catalytic hydrogenation 6-Azido-6-deoxy derivative Standard nucleophilic substitution
6 O-deacetylation, isolation as hydrochloride 6-Amino-6-deoxy-α-D-glucopyranose hydrochloride Confirmed by IR and NMR

This method is characterized by a high degree of stereospecificity and good overall yields. The key advantage is the use of the p-tolylsulfonyl group as a good leaving group enabling azide displacement at C-6.

Synthetic Routes via Thioglycoside and Trichloroacetimidate Donors for Glycoglycerolipid Analogs

A more recent approach, described in the synthesis of 6-amino-6-deoxy-glucoglycerolipid analogs (2016), uses thioglycoside intermediates and trichloroacetimidate glycosyl donors to prepare amino-functionalized glucopyranose derivatives, which can be converted to 6-amino-6-deoxy-D-glucopyranose hydrochloride after appropriate deprotection.

Key Features:

  • Activation of Thioglycoside: Thioglycoside precursors are activated with p-toluenesulfonyl chloride, then converted to azido derivatives using sodium azide.

  • Formation of Trichloroacetimidate Donor: The thioglycoside is transformed into a trichloroacetimidate glycosyl donor, which is highly reactive for glycosylation.

  • Glycosylation with Glycerol Derivatives: Glycosylation is performed with (S)-isopropylideneglycerol under trimethylsilyl trifluoromethanesulfonate activation, yielding glycosides with high α-selectivity.

  • Reduction of Azido Group: Catalytic hydrogenation reduces the azido group at C-6 to the amino group.

  • Acylation and Deprotection: Acylation of the amino group with fatty acids and removal of benzyl protecting groups yield the target amino sugars or their derivatives.

This method offers modular synthetic flexibility, allowing the introduction of various fatty acid chains and functional groups at C-6, useful for biological activity studies.

Comparative Data Table of Preparation Methods

Parameter Method 1: Nitrosyl Chloride Route Method 2: Thioglycoside/Trichloroacetimidate Route
Starting Material 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-tolylsulfonyl-D-arabino-hex-1-enopyranose Thioglycoside derivatives of glucopyranose
Key Activation Group p-Tolylsulfonyl at C-6 Thioglycoside and trichloroacetimidate groups
Key Intermediate Nitrosyl chloride adduct (oximino derivative) Azido-thioglycoside and trichloroacetimidate donor
Stereoselectivity High α-selectivity confirmed by NMR High α-selectivity (α/β ratio up to 12:1)
Azide Introduction Displacement of tosyl group by azide Direct azide substitution on thioglycoside
Reduction Catalytic hydrogenation of azide to amino group Catalytic hydrogenation of azide to amino group
Deprotection O-deacetylation to free sugar Removal of benzyl and acyl groups
Yield (Key Steps) High yields for nitrosyl chloride adduct and glycosides Overall yields 80-95% for glycosylation and reduction steps
Advantages Well-established, stereospecific, good yields Flexible for introducing functional groups, modular synthesis
Limitations Multi-step, requires careful control of nitrosyl chloride Requires multiple protecting group manipulations

Summary Table: Key Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitrosyl chloride addition 2 eq nitrosyl chloride, 0°C, 3 h High Formation of oximino intermediate
Glycosidation Alcohol/phenol, standard conditions High α-Glycoside formation
Azide substitution Sodium azide, nucleophilic displacement Good Replaces tosyl group at C-6
Catalytic hydrogenation Pd/C or Pd(OH)2, H2 90-95 Reduction of azide to amino group
Deacetylation/deprotection Acidic or basic hydrolysis High Removal of acetyl protecting groups
Thioglycoside activation p-Toluenesulfonyl chloride Good Preparation of reactive intermediates
Trichloroacetimidate formation CCl3CN, DBU 80-90 Glycosyl donor formation
Glycosylation TMSOTf activation, ether solvent 90-97 High α-selectivity
Acylation of amino group EDCI/HOBt coupling with fatty acids 80-95 Functionalization at C-6 amino group

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group undergoes substitution reactions with electrophilic agents. Key examples include:

Table 1: Substitution Reactions of the C-6 Amine Group

ReagentConditionsProductApplication
Acetic anhydrideRoom temperature, basicN-acetyl derivativeProtecting group in glycosylation
Benzoyl chloridePyridine, 0–5°CN-benzoyl derivativeStabilization for chromatography
Sodium azide (SN2)DMF, 60°C, 12h6-azido-6-deoxy-D-glucopyranoseIntermediate for Staudinger reactions
Tosyl chlorideAlkaline aqueous phase6-tosylamide derivativePrecursor for further substitutions

Mechanistic Insight : The SN2 displacement with sodium azide proceeds with retention of configuration at C-6 due to steric hindrance from the pyranose ring .

Oxidation

The amine group is susceptible to oxidation under controlled conditions:

  • Nitrosation : Reaction with nitrosyl chloride (NOCl) in anhydrous dichloromethane yields 6-nitroso-6-deoxy-D-glucopyranose , a precursor for glycoside synthesis .

  • Peracid Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) generates a nitro derivative, though competing hydroxyl oxidation limits yield .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces azide intermediates to primary amines, critical for synthesizing aminoglycoside antibiotics .

Glycosylation Reactions

The compound serves as a glycosyl donor in stereoselective glycoside formation:

Table 2: Glycosidation Examples

AglyconCatalystProductα/β Selectivity
L-MentholBF₃·OEt₂L-Menthyl 6-amino-6-deoxy-α-D-glucosideα-only
PhenolSilver triflatePhenyl 6-amino-6-deoxy-β-D-glucosideβ-dominant

Key Finding : The α-selectivity in menthol glycosidation exceeds 95% due to anchimeric assistance from the C-2 hydroxyl group .

Schiff Base Formation

Reacts with aldehydes (e.g., formaldehyde) in aqueous ethanol to form imine-linked conjugates , used in glycopolymer synthesis .

Cyclodehydration

Heating with acetic anhydride and ZnCl₂ yields 1,6-anhydro derivatives , valuable for studying ring-strain effects in glycosidases .

Stability and Side Reactions

  • Hydrolysis : The hydrochloride salt is hygroscopic, requiring anhydrous storage to prevent decomposition to D-glucopyranose and NH₄Cl .

  • Racemization : Prolonged heating above 80°C induces epimerization at C-2 and C-4 via keto-enol tautomerism .

Scientific Research Applications

Synthesis of Alkylating Agents

One of the primary applications of 6-amino-6-deoxy-D-glucopyranose hydrochloride is in the synthesis of alkylating nitrogen mustards. These compounds have been investigated for their potential anti-tumor activity. Research indicates that derivatives of this amino sugar can be used to create alkylating agents that interact with DNA, leading to cell death in cancerous cells .

Enzyme Inhibition Studies

The compound has also been studied for its role as an irreversible enzyme inhibitor. Its structure allows it to interact effectively with various enzymes, which can be beneficial in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. Notably, studies have shown that it can inhibit specific glycosidases and other enzymes involved in metabolic pathways .

Anti-inflammatory Effects

Research has indicated that 6-amino-6-deoxy-D-glucopyranose hydrochloride may possess anti-inflammatory properties, making it a candidate for treatments related to inflammation and pain management. Its potential to modulate immune responses is under investigation, particularly concerning conditions like osteoarthritis and rheumatoid arthritis .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of this compound, suggesting that it may inhibit the growth of certain bacteria and fungi. This application could lead to its use in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFocus AreaFindings
Reist et al., 1960Anti-tumor ActivityDemonstrated the synthesis of nitrogen mustards using 6-amino-6-deoxy-D-glucopyranose derivatives, showing significant cytotoxicity against tumor cells .
Kurihara et al., 1967Synthesis TechniquesExplored various synthetic routes for derivatives of the compound, highlighting its versatility in creating complex carbohydrates .
Umezawa et al., 1967Enzyme InteractionInvestigated the inhibition of specific glycosidases by 6-amino-6-deoxy-D-glucopyranose derivatives, providing insights into enzyme mechanisms .

Mechanism of Action

The mechanism of action of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate carbohydrate metabolism and enzyme functions by acting as a substrate or inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Differences

The C6-modified glucopyranose derivatives differ in substituents (e.g., amino, chloro, azido) and their positions, influencing reactivity and applications.

Table 1: Comparative Analysis of C6-Modified Glucopyranose Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications Safety Profile
6-Amino-6-deoxy-D-glucopyranose, HCl 4460-60-0 C₆H₁₃NO₅·ClH 215.63 -NH₂·HCl Drug synthesis (e.g., nitrogen mustards) Skin/eye irritation (H315, H319)
6-Chloro-6-deoxy-D-glucose 28528-86-1 C₆H₁₁ClO₅ 198.60 -Cl Precursor for synthetic building blocks Toxic; requires safety protocols
6-Azido-6-deoxy-α-D-glucopyranose N/A C₆H₁₁N₃O₅ 205.17 -N₃ Structural biology (e.g., PDB ligand XVC) Limited data; handle with caution
3-Amino-3-deoxy-D-glucopyranose N/A (RS003) C₆H₁₃NO₅ 179.17 -NH₂ (C3) Glycobiology research Not specified
4-Amino-4-deoxy-D-glucopyranose N/A (RS004) C₆H₁₃NO₅ 179.17 -NH₂ (C4) Antibiotic synthesis (e.g., forosamine) Not specified

Q & A

Q. What are the primary synthetic pathways for 6-amino-6-deoxy-D-glucopyranose hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves selective amination of 6-deoxy-D-glucose derivatives. A common approach is nucleophilic substitution using ammonia or its derivatives under controlled pH and temperature. For example, 6-chloro-6-deoxy-D-glucose (a structural analog) can be reacted with aqueous ammonia at 40–60°C to replace the chloro group with an amine . Key variables include reaction time, solvent polarity (e.g., water or methanol), and the use of protective groups to prevent undesired side reactions. Optimization via fractional factorial design (e.g., varying temperature, pH, and molar ratios) can improve yields .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the substitution pattern at C6 and the integrity of the glucopyranose ring. For example, the absence of a C6 hydroxyl proton signal and presence of an amine proton peak (~δ 1.5–2.5 ppm) are diagnostic .
  • HPLC-MS : Reversed-phase chromatography with evaporative light scattering or mass detection quantifies purity and identifies byproducts (e.g., incomplete dechlorination or over-alkylation) .
  • Elemental Analysis : Validates stoichiometric chloride content in the hydrochloride salt form .

Q. How is this compound utilized in foundational biochemical assays?

As an aminoglycoside analog, it serves as a substrate for glycosidases or glycosyltransferases to study enzyme specificity. For instance, its 6-amino group can act as a hydrogen-bond donor in enzyme active sites, enabling mechanistic studies of carbohydrate-processing enzymes .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 6-amino-6-deoxy-D-glucopyranose derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in substitution reactions. For example, ICReDD’s reaction path search methods identify energy barriers for amination steps, guiding experimentalists to bypass high-energy intermediates . Molecular dynamics simulations further assess solvent effects on reaction kinetics.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in reported enzyme inhibition or cytotoxicity may arise from:

  • Batch Variability : Impurities in synthesis (e.g., residual chloride) alter bioactivity. Rigorous QC protocols (HPLC-MS, elemental analysis) are essential .
  • Assay Conditions : pH-dependent protonation of the amine group affects binding affinity. Standardizing buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strength mitigates this .
  • Cell Line Specificity : Differences in membrane transporters (e.g., SGLT1/2) influence cellular uptake. Comparative studies using isogenic cell lines with/without transporter expression clarify mechanisms .

Q. What interdisciplinary approaches enhance its application in drug discovery?

  • Glycoengineering : Incorporate the 6-amino group into glycoconjugates for targeted drug delivery. For example, coupling with nitrogen mustards (alkylating agents) creates prodrugs activated by tumor-associated enzymes .
  • Structural Biology : Cryo-EM or X-ray crystallography of enzyme-ligand complexes identifies binding motifs for rational drug design .
  • Metabolic Labeling : Radiolabeled 14^{14}C or 3^{3}H derivatives track intracellular trafficking in cancer models .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
  • Waste Disposal : Neutralize hydrochloride residues with bicarbonate before aqueous disposal .

Q. How should researchers design dose-response experiments for cytotoxicity studies?

  • Pilot Screens : Use a 10-point logarithmic dilution series (1 nM–100 µM) across 3–5 cell lines to establish IC50_{50} ranges.
  • Controls : Include a parent sugar (e.g., D-glucose) to distinguish specific toxicity from osmotic effects .
  • High-Content Imaging : Quantify apoptosis/necrosis markers (e.g., Annexin V/PI) to differentiate mechanisms .

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